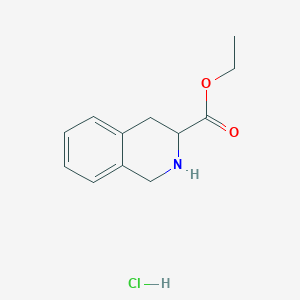

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

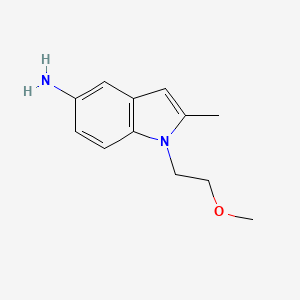

説明

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 . It is also known by other names such as Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate and 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic acid ethyl ester .

Synthesis Analysis

The synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride and its derivatives has been reported in several studies . For instance, one study described the use of a Pictet−Spengler condensation via a novel aminal intermediate . Another study reported the use of dimethoxymethane and a catalytic amount of BF3·OEt2 to promote ring closure from N-Cbz aryl-substituted α-amino phosphonates .

Molecular Structure Analysis

The molecular structure of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can be represented by the InChI code 1S/C12H15NO2.ClH/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H/t11-;/m1./s1 . The compound has a molecular weight of 241.72 g/mol .

Physical And Chemical Properties Analysis

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a solid compound . It has a molecular weight of 205.25 g/mol and an XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

科学的研究の応用

Synthesis of Inhibitors

This compound is utilized in the synthesis of 10,10a-dihydroimidazo-[1,5-b]isoquinoline-1,3(2H,5H)-diones , which are inhibitors that play a role in reducing inflammation and inhibiting apoprotein B-100 biosynthesis and matrix-degrading metalloproteinase .

Pharmacological Research

In pharmacology, it serves as a precursor for various alkaloids that exhibit a wide range of biological activities. Its derivatives are explored for their potential therapeutic effects .

Medicinal Chemistry

The compound is involved in reactions first described by Pictet and Spengler, which are foundational in medicinal chemistry for synthesizing substituted tetrahydroisoquinolines used in drug development .

Green Chemistry

It’s also significant in green chemistry, where efficient and recyclable catalysts are used in multicomponent reactions (MCRs) to minimize metal catalyst leaching into final pharmaceutical products .

Chemical Synthesis

The compound is a key intermediate in the synthesis of various complex molecules due to its reactive carboxylate group which can undergo further chemical transformations .

将来の方向性

The future directions for the research and development of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride and its derivatives could involve further exploration of their synthesis, structure-activity relationships, and potential biological activities . Additionally, more studies are needed to fully understand the physical and chemical properties, safety, and hazards of these compounds.

作用機序

Target of Action

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is an important structural motif of various natural products and therapeutic lead compounds . It has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds .

Mode of Action

It is known that the compound can act as precursors for various alkaloids displaying multifarious biological activities .

Biochemical Pathways

It is known that the compound is involved in various multicomponent reactions for the c (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its bioavailability.

Result of Action

It is known that the compound is a key fragment of a diverse range of alkaloids and bioactive molecules .

Action Environment

The action, efficacy, and stability of Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .

特性

IUPAC Name |

ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLWWGAFDIKVQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424950 |

Source

|

| Record name | ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57980-74-2 |

Source

|

| Record name | ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310292.png)

![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)